![molecular formula C15H23N3O B1452955 5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline CAS No. 1154107-19-3](/img/structure/B1452955.png)
5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline
Übersicht
Beschreibung
The compound “5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline” is a complex organic molecule. It is related to the class of compounds known as piperazines . Piperazines are a group of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones has been efficiently prepared via highly accelerated N-formylation of N-isopropylpiperazine . Another study reported the synthesis of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors .Wissenschaftliche Forschungsanwendungen
Ring Transformations in Chemical Synthesis
A study by Kurihara, Tani, and Nasu (1981) explored the ring transformations of certain pyrazolo compounds in the presence of N-methylaniline, leading to the formation of various ring-transformed products. This research highlights the potential of 5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline in chemical synthesis and its role in forming complex organic structures (Kurihara, Tani, & Nasu, 1981).
Antimicrobial Agent Development
Al‐Azmi and Mahmoud (2020) synthesized novel derivatives involving the compound of interest and evaluated their antimicrobial activities. This suggests its potential use in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Structural and Bond Analysis
Research by Portilla et al. (2007) examined the hydrogen-bonded chains and sheets in methyl derivatives, including those related to the compound . This study contributes to understanding the structural and bonding characteristics of such compounds (Portilla et al., 2007).
Solution-State Structure Investigation
Eriksson, Arvidsson, and Davidsson (1999) investigated the solution-state structure of a complex involving diethylzinc and a dilithiated compound related to 5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline, highlighting its potential in asymmetric alkylation reactions (Eriksson, Arvidsson, & Davidsson, 1999).
Synthesis of Nootropic Agents
Valenta et al. (1994) discussed the synthesis of certain nootropic agents, including derivatives involving the compound in focus, indicating its potential application in cognitive enhancement drug development (Valenta, Urban, Taimr, & Polívka, 1994).
Role in Catalytic Reactions
A study by Patel and Park (2015) demonstrated the synthesis of piperazine-based thiazolidinones using 5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline, highlighting its role in catalytic reactions, especially for antimicrobial applications (Patel & Park, 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-amino-4-methylphenyl)-(4-propan-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11(2)17-6-8-18(9-7-17)15(19)13-5-4-12(3)14(16)10-13/h4-5,10-11H,6-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWSSQAKGBTOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



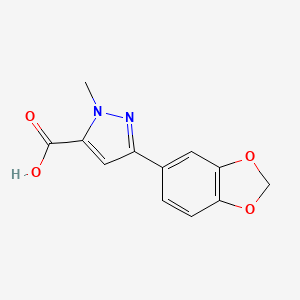
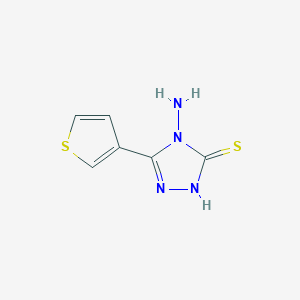

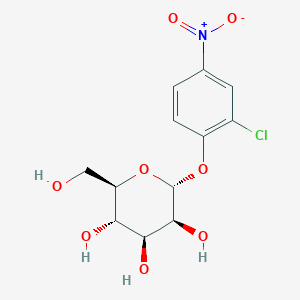
![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)
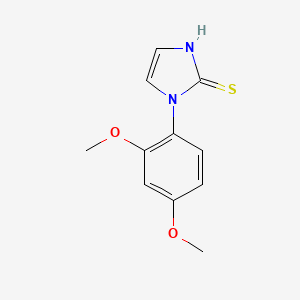

![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)
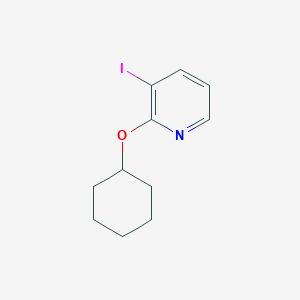
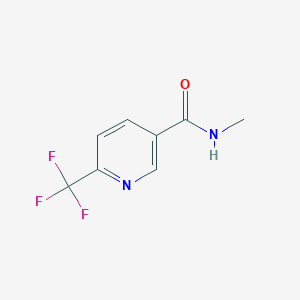
![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)
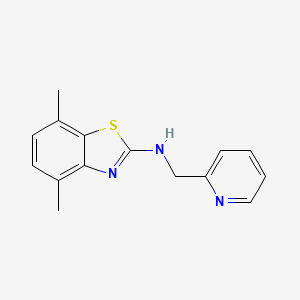
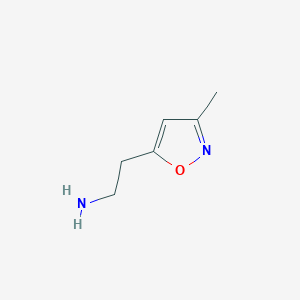
![5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452895.png)